2-bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrFO2. It is a brominated derivative of acetophenone, featuring both a fluorine and a hydroxyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one typically involves the bromination of 3-fluoro-4-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as glacial acetic acid. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of halogenated phenyl compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions with biological molecules. These interactions can modulate enzymatic activities or receptor functions, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
Comparison:
- 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and biological activity.
- 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one has the fluorine atom in a different position, potentially altering its chemical properties and interactions.
- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one lacks the fluorine atom, which may result in different reactivity and biological effects.
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one contains an additional fluorine atom, which can further modify its chemical and biological properties .
Properties
CAS No. |
252563-24-9 |
---|---|
Molecular Formula |
C8H6BrFO2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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